molecular formula C17H17Cl2FN2O3S B345804 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine CAS No. 441315-23-7

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B345804
CAS No.: 441315-23-7
M. Wt: 419.3g/mol
InChI Key: JDSCMNFHGSXQFP-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection and subsequent functionalization steps introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The dichloro groups can be reduced to form corresponding hydrocarbons.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The combination of dichloro, methoxy, sulfonyl, and fluorophenyl groups makes it a versatile compound for various scientific research and industrial applications.

Properties

CAS No.

441315-23-7

Molecular Formula

C17H17Cl2FN2O3S

Molecular Weight

419.3g/mol

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine

InChI

InChI=1S/C17H17Cl2FN2O3S/c1-25-17-15(7-6-14(18)16(17)19)26(23,24)22-10-8-21(9-11-22)13-4-2-12(20)3-5-13/h2-7H,8-11H2,1H3

InChI Key

JDSCMNFHGSXQFP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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